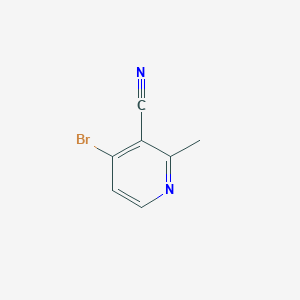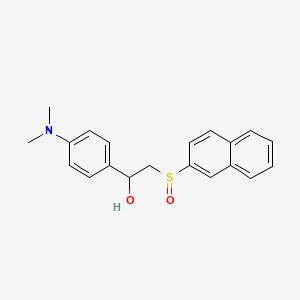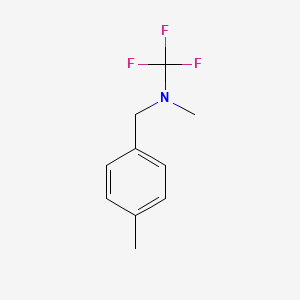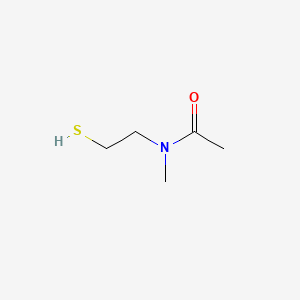
4-Bromo-2-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylnicotinonitrile typically involves the bromination of 2-methylnicotinonitrile. One common method includes the reaction of 2-methylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the continuous synthesis of this compound can be achieved using flow chemistry techniques. This method involves the use of inexpensive, acyclic commodity-based raw materials and telescopes multiple steps into a single continuous process. The final product is obtained through batch crystallization, yielding high purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinonitriles, while coupling reactions can produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for investigating cellular processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and nitrile groups play crucial roles in binding to these targets and influencing their function. The exact pathways involved can vary based on the compound’s structure and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-methylnicotinonitrile
- 4-Bromo-6-methylnicotinonitrile
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-2-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming diverse derivatives. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H5BrN2 |
|---|---|
Molekulargewicht |
197.03 g/mol |
IUPAC-Name |
4-bromo-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3 |
InChI-Schlüssel |
KNZVOYCHFQZHIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)


![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)


![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

